1,3,4-Thiadiazol-2-amine, 5-(4-chlorophenyl)-N-(4-methylphenyl)-
Description
Chemical Structure and Synthesis The compound 1,3,4-Thiadiazol-2-amine, 5-(4-chlorophenyl)-N-(4-methylphenyl)- (hereafter referred to as Compound A) is a 1,3,4-thiadiazole derivative substituted with a 4-chlorophenyl group at position 5 and a 4-methylphenyl (p-tolyl) group at the N-2 position. Its synthesis involves the condensation of 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine with 4-chlorobenzaldehyde in ethanol under reflux conditions . X-ray crystallography confirms the planar geometry of the thiadiazole ring (mean deviation: 0.0042 Å), which facilitates π-π stacking interactions critical for biological activity .
Biological Activities 1,3,4-Thiadiazole derivatives are renowned for their broad-spectrum bioactivities. Compound A is postulated to exhibit insecticidal, fungicidal, and anticancer properties, as inferred from structurally related analogs .
Properties
CAS No. |
92434-09-8 |
|---|---|
Molecular Formula |
C15H12ClN3S |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C15H12ClN3S/c1-10-2-8-13(9-3-10)17-15-19-18-14(20-15)11-4-6-12(16)7-5-11/h2-9H,1H3,(H,17,19) |
InChI Key |
LKCPXOALCAIVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation and Intermediate Formation
Step 1: Esterification of 4-chlorobenzoic acid
4-Chlorobenzoic acid is converted to methyl 4-chlorobenzoate by refluxing with methanol in the presence of concentrated sulfuric acid, achieving approximately 80% yield. This esterification is a classical Fischer esterification reaction providing a reactive intermediate for further transformations.Step 2: Hydrazide Formation
The methyl ester is treated with hydrazine hydrate in ethanol to yield 4-chlorobenzohydrazide with a high yield (~90%). This step introduces the hydrazide functionality necessary for thiadiazole ring formation.Step 3: Potassium Dithiocarbazate Formation
The hydrazide reacts with potassium hydroxide and carbon disulfide in ethanol at ambient temperature to form the potassium salt of dithiocarbazate intermediate. This step proceeds with excellent yield (~94%) and sets the stage for cyclization.Step 4: Cyclization to 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
Acidic cyclization of the potassium salt at 0 °C for 6 hours produces the thiol intermediate in about 81% yield. This intermediate is crucial as it contains the thiadiazole ring system.
Conversion to Sulfonyl Chloride Intermediate
N-Substitution to Obtain Final Compound
- The sulfonyl chloride intermediate undergoes nucleophilic substitution with 4-methylphenyl amine (p-toluidine) or other substituted amines to yield the target 5-(4-chlorophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine derivatives. This step is typically carried out under mild conditions, often in the presence of a base or catalyst to facilitate substitution.
Alternative One-Pot and Solid-Phase Methods
One-Pot Synthesis Using Polyphosphate Ester (PPE)
A novel approach involves the one-pot reaction of thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE) at temperatures below 85 °C. This method allows the direct formation of 2-amino-1,3,4-thiadiazole derivatives without isolating intermediates, improving efficiency and reducing reaction time.
The reaction mechanism involves initial formation of thiosemicarbazide-carboxylic acid adducts followed by cyclodehydration facilitated by PPE, yielding the thiadiazole ring system in good yields.
Solid-Phase Grinding Method with Phosphorus Pentachloride
Another efficient method uses a solid-phase reaction where thiosemicarbazide, carboxylic acid, and phosphorus pentachloride are ground together at room temperature. After standing, the crude product is treated with alkaline solution to adjust pH to 8–8.2, filtered, dried, and recrystallized to yield 2-amino-5-substituted-1,3,4-thiadiazoles with yields exceeding 91%.
This method is advantageous due to mild conditions, short reaction time, low toxicity of reagents, and simple post-treatment.
Comparative Data Table of Preparation Methods
| Step/Method | Reagents & Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|
| Esterification | 4-chlorobenzoic acid + MeOH + H2SO4 (conc.) reflux | ~80 | Simple, classical method | Starting point for synthesis |
| Hydrazide Formation | Hydrazine hydrate in ethanol | ~90 | High yield, straightforward | Prepares hydrazide intermediate |
| Potassium Dithiocarbazate Formation | KOH + CS2 in ethanol, ambient temperature | ~94 | High yield, mild conditions | Precursor to thiadiazole ring |
| Cyclization to Thiol Intermediate | Acidic medium, 0 °C, 6 h | ~81 | Efficient cyclization | Forms thiadiazole ring |
| Sulfonyl Chloride Formation | Cl2 gas, 1,2-dichloroethane/water, -2 °C | ~42 | Enables further substitution | Requires careful monitoring |
| N-Substitution with 4-methylphenyl amine | Mild conditions, base or catalyst | Variable | Final functionalization step | Yields depend on amine and conditions |
| One-Pot PPE Method | Thiosemicarbazide + carboxylic acid + PPE, <85 °C | Moderate | One-pot, mild, efficient | Avoids isolation of intermediates |
| Solid-Phase Grinding Method | Thiosemicarbazide + carboxylic acid + PCl5, RT grinding | >91 | High yield, simple, low toxicity | Solid-phase, short reaction time |
Research Findings and Notes
The classical multi-step synthesis route is well-established and provides good control over intermediate purity and yields, but involves multiple isolation and purification steps.
The one-pot PPE method and solid-phase grinding method represent modern improvements focusing on green chemistry principles, reducing solvent use, reaction time, and improving yields.
Spectroscopic characterization (NMR, IR, MS) confirms the structure of intermediates and final products, with key signals corresponding to thiadiazole ring protons and carbons, sulfonyl groups, and aromatic substituents.
The choice of solvent and reaction conditions, especially during sulfonyl chloride formation, critically affects yield and purity due to solubility and reaction monitoring challenges.
The incorporation of different N-substituents (e.g., 4-methylphenyl) is typically achieved via nucleophilic substitution on sulfonyl chloride intermediates, allowing structural diversity for biological activity optimization.
Chemical Reactions Analysis
5-(4-chlorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 1,3,4-thiadiazole derivatives involves various methods, including cyclization reactions with different hydrazine derivatives. The compound has been synthesized and characterized using techniques such as X-ray crystallography, NMR (Nuclear Magnetic Resonance), and IR (Infrared Spectroscopy) to confirm its molecular structure and functional groups .
Table 1: Characterization Techniques Used
| Technique | Purpose |
|---|---|
| X-ray Crystallography | Determine crystal structure |
| NMR Spectroscopy | Analyze molecular structure and dynamics |
| IR Spectroscopy | Identify functional groups |
Biological Activities
The 1,3,4-thiadiazole derivatives exhibit a wide range of biological activities:
- Anticancer Activity : Numerous studies have reported the anticancer properties of thiadiazole derivatives. They have shown effectiveness against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) through mechanisms that inhibit DNA synthesis and promote apoptosis . The compound's unique structure allows it to interact with key biological targets involved in tumorigenesis.
- Antimicrobial Properties : Thiadiazole derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that these compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .
- Other Pharmacological Activities : Beyond anticancer and antimicrobial effects, these compounds have been investigated for their anti-inflammatory, analgesic, antidiabetic, and antifungal activities. Their multifaceted pharmacological profile makes them valuable in drug discovery .
Case Studies
Several case studies illustrate the applications of 1,3,4-thiadiazole derivatives:
- Case Study 1 : A study synthesized a series of new thiadiazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain compounds exhibited IC50 values comparable to established chemotherapeutics like cisplatin .
- Case Study 2 : Another research effort focused on the antimicrobial properties of thiadiazole derivatives against resistant strains of bacteria. The findings demonstrated that specific modifications to the thiadiazole ring enhanced antibacterial activity significantly .
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For example, its anticancer activity is partly attributed to the inhibition of tumor-associated human carbonic anhydrase isoforms IX and XII . These enzymes play a role in regulating pH within cancer cells, and their inhibition can disrupt cellular processes, leading to cell death.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl) : The 4-chlorophenyl group in Compound A may enhance binding to hydrophobic pockets in target proteins, a feature shared with COVID-19 inhibitors .
- N-Substituents : The 4-methylphenyl group in Compound A provides moderate lipophilicity, whereas bulkier groups (e.g., hexyl in ) may improve bioavailability but reduce target specificity.
- Planar vs. Non-Planar Cores: The rigid thiadiazole ring in Compound A supports π-π interactions, unlike flexible N-hexyl analogs .
Structural and Functional Insights
- Anticancer Activity : Compound A lacks direct cytotoxicity data but shares structural motifs with active analogs. For example, pyridinyl derivatives (e.g., ) inhibit Bloom helicase via selective DNA binding, while 4-chlorophenyl groups in Compound A may target kinase pathways .
- Antimicrobial Potential: Thiadiazole-thiol derivatives (e.g., ) exhibit stronger antifungal activity due to thiol-mediated redox disruption, a mechanism absent in Compound A .
Biological Activity
1,3,4-Thiadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Specifically, the compound 1,3,4-thiadiazol-2-amine, 5-(4-chlorophenyl)-N-(4-methylphenyl)- (hereafter referred to as Compound 1 ) exhibits promising potential in various therapeutic areas including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with Compound 1, supported by data tables and relevant case studies.
Chemical Structure and Properties
Compound 1 has the following chemical formula and structure:
- Molecular Formula: C₉H₈ClN₃S
- IUPAC Name: N-(4-chlorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine
- Canonical SMILES: Clc1ccc(cc1)Nc1nnc(s1)C
The presence of the thiadiazole ring is crucial for its biological activity due to its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of Compound 1. It has been shown to induce apoptotic cell death in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve the activation of specific apoptotic pathways leading to cell cycle arrest and subsequent cell death .
Table 1: Anticancer Activity of Compound 1
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| HepG2 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
Compound 1 also demonstrates significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy using the disc diffusion method against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Compound 1
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 14 |
The results indicate that Compound 1 possesses a broad-spectrum antimicrobial effect, making it a candidate for further development as an antibacterial agent .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, Compound 1 has shown potential as an anti-inflammatory agent . In vivo studies demonstrated a reduction in inflammatory markers in animal models treated with this compound. This suggests that it may inhibit pro-inflammatory cytokines and related pathways .
Case Study 1: Anticancer Efficacy in Vivo
A study conducted on tumor-bearing mice treated with Compound 1 revealed significant tumor regression compared to control groups. The study utilized radioactive tracing to confirm the targeting ability of Compound 1 towards sarcoma cells .
Case Study 2: Antimicrobial Screening
In a comparative study against standard antibiotics, Compound 1 exhibited superior antimicrobial activity against resistant strains of bacteria. This highlights its potential as an alternative therapeutic agent in treating infections caused by multidrug-resistant organisms .
Q & A
Q. What are the key synthetic routes for preparing 5-(4-chlorophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using sodium hydroxide, sulfuric acid, and iodine in potassium iodide ( , Scheme 25). Alternatively, cyclocondensation of isonicotinoyl hydrazide with potassium thiocyanate in concentrated sulfuric acid, followed by reaction with aromatic aldehydes in ethanol, is effective ( , Scheme 26). Optimization involves adjusting stoichiometric ratios (e.g., molar equivalents of POCl₃ in reflux conditions) and reaction times (e.g., 3–6 hours at 90°C) to improve yield and purity . A third method uses 4-phenyl butyric acid and N-phenylthiosemicarbazide with POCl₃ under reflux, followed by pH adjustment (8–9) for precipitation ( ). Recrystallization from DMSO/water mixtures enhances purity .
Q. How can researchers characterize the structural and electronic properties of this thiadiazole derivative?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining molecular conformation and supramolecular interactions. For example, intramolecular C–H···N hydrogen bonds and planar geometries (r.m.s. deviation <0.15 Å) are observed in related thiadiazole analogs ( ). Spectroscopic techniques like NMR (¹H/¹³C) and FT-IR confirm functional groups (e.g., NH₂, C=S). Computational methods (DFT) can predict electronic properties, such as HOMO-LUMO gaps, to correlate with reactivity .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : While direct data on 5-(4-chlorophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine is limited, structurally similar thiadiazoles exhibit insecticidal, fungicidal, and anticancer activities ( ). Bioassays should include in vitro cytotoxicity (e.g., MTT assays against cancer cell lines) and antimicrobial susceptibility testing (e.g., MIC determination against S. aureus or C. albicans). Structure-activity relationships (SAR) can be explored by modifying substituents (e.g., chloro, methyl groups) .
Advanced Research Questions
Q. How do contradictory reports on synthesis yields arise, and how can they be resolved?
- Methodological Answer : Discrepancies in yields (e.g., 60–85%) stem from variations in cyclization agents (POCl₃ vs. H₂SO₄) and solvent systems (toluene vs. DMF). Resolution requires systematic parameter screening:
Q. What advanced techniques elucidate the role of non-covalent interactions in stabilizing the crystal lattice?
- Methodological Answer : SCXRD reveals intermolecular C–H···N hydrogen bonds forming 2D supramolecular layers ( ). Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability linked to packing efficiency. For dynamic behavior, variable-temperature XRD or solid-state NMR can probe conformational flexibility .
Q. How can computational modeling predict the compound’s metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate solubility, CYP450 metabolism, and hepatotoxicity. The trifluoromethyl group (if present) may enhance lipophilicity and stability ().
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify binding modes and off-target effects.
- Docking Studies : Compare with known bioactive thiadiazoles (e.g., ) to prioritize in vivo testing .
Q. What strategies address low aqueous solubility during formulation for biological testing?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water or PEG-400/ethanol mixtures (≤5% v/v) to maintain solubility without cytotoxicity.
- Nanoparticle Encapsulation : Prepare PLGA or liposomal nanoparticles via solvent evaporation to enhance bioavailability.
- Salt Formation : React with HCl or sodium citrate to improve solubility (e.g., hydrobromide salts in ) .
Data Contradiction Analysis
Q. Why do biological activity results vary across studies for structurally analogous thiadiazoles?
- Methodological Answer : Variability arises from differences in:
- Assay Conditions : Cell line specificity (e.g., HeLa vs. MCF-7), serum concentration, and incubation time.
- Compound Purity : Impurities (e.g., unreacted aldehydes) can skew IC₅₀ values. Validate purity via elemental analysis or LC-MS.
- Structural Nuances : Substituent positioning (e.g., para-chlorophenyl vs. ortho-methyl) alters steric and electronic profiles. SAR studies must standardize substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
